molecular formula C3H5Na2O6P B12857693 DL-Glyceraldehyde 2-phosphate sodium salt

DL-Glyceraldehyde 2-phosphate sodium salt

Cat. No.: B12857693
M. Wt: 214.02 g/mol
InChI Key: YKLJCIQYJUOIKL-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Glyceraldehyde 2-phosphate sodium salt can be synthesized through the phosphorylation of DL-glyceraldehyde. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves enzymatic methods, utilizing enzymes like glyceraldehyde-3-phosphate dehydrogenase to catalyze the phosphorylation process. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Glyceraldehyde 2-phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Glyceraldehyde 2-phosphate sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

DL-Glyceraldehyde 2-phosphate sodium salt exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes its oxidation to 1,3-bisphosphoglycerate. This reaction is a key step in glycolysis, providing energy in the form of ATP .

Comparison with Similar Compounds

Similar Compounds

  • Dihydroxyacetone phosphate
  • Glycerol-3-phosphate
  • 1,3-bisphosphoglycerate

Uniqueness

DL-Glyceraldehyde 2-phosphate sodium salt is unique due to its dual role as both an intermediate in glycolysis and a substrate for various enzymatic reactions. This versatility makes it a valuable compound in biochemical research .

Biological Activity

DL-Glyceraldehyde 2-phosphate sodium salt (GAP) is a key intermediate in various metabolic pathways, particularly glycolysis and gluconeogenesis. Its biological activity is significant in both energy metabolism and as a substrate for various enzymatic reactions. This article explores the biochemical properties, metabolic roles, and potential therapeutic applications of GAP, supported by relevant research findings.

DL-Glyceraldehyde 2-phosphate is a phosphorylated three-carbon compound with the molecular formula C₃H₇O₆P. It exists in two enantiomeric forms: D-glyceraldehyde 2-phosphate and L-glyceraldehyde 2-phosphate. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Metabolic Role

GAP plays a crucial role in several metabolic pathways:

  • Glycolysis : GAP is one of the intermediates in the glycolytic pathway, where it is produced from glucose through a series of enzymatic reactions. It is subsequently converted to 1,3-bisphosphoglycerate by glyceraldehyde 3-phosphate dehydrogenase (GAPDH).
  • Gluconeogenesis : In gluconeogenesis, GAP can be utilized to synthesize glucose from non-carbohydrate precursors, which is critical during fasting or intense exercise.
  • Pentose Phosphate Pathway : GAP also participates in the pentose phosphate pathway, contributing to nucleotide synthesis and cellular redox balance.

Enzymatic Interactions

The biological activity of GAP is primarily mediated through its interaction with various enzymes:

  • Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) :
    • Function : Catalyzes the conversion of GAP to 1,3-bisphosphoglycerate.
    • Biological Significance : GAPDH is implicated in energy production and has been studied for its role in apoptosis and cellular signaling.
  • Aldose Reductase :
    • Function : Converts glucose to sorbitol using NADPH.
    • Inhibition Studies : Research indicates that GAP can inhibit aldose reductase activity, which may have implications for diabetic complications due to sorbitol accumulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Aldose Reductase : A study demonstrated that GAP could serve as an inhibitor of aldose reductase, with an IC50 value indicating effective inhibition at low concentrations. This suggests potential therapeutic applications for managing diabetic complications .
  • GAP as a Contraceptive Target : Research has highlighted the potential use of GAP as a selective inhibitor for sperm-specific GAPDH (GAPDHS), which could lead to new contraceptive methods by reducing sperm motility .

Data Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Purification and CharacterizationCharacterized G3PDH from Acidiphilium sp., highlighting GAP's role in glycerol metabolism.
Contraceptive TargetEvidence that inhibiting GAPDHS significantly reduces sperm glycolysis and motility.
Aldose Reductase InhibitionDemonstrated that GAP inhibits aldose reductase with an IC50 value of 3×108M3\times 10^{-8}\,M.

Properties

Molecular Formula

C3H5Na2O6P

Molecular Weight

214.02 g/mol

IUPAC Name

disodium;(1-hydroxy-3-oxopropan-2-yl) phosphate

InChI

InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h1,3,5H,2H2,(H2,6,7,8);;/q;2*+1/p-2

InChI Key

YKLJCIQYJUOIKL-UHFFFAOYSA-L

Canonical SMILES

C(C(C=O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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